N-(cyclobutylmethyl)-N-methylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylmethyl)-N-methylpyrazin-2-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enaminones as Synthesis Building Blocks
Enaminones have been utilized as key intermediates in synthesizing a variety of substituted pyrazoles with potential antitumor and antimicrobial activities. This research outlines the synthesis routes starting from enaminones to develop substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines, showcasing the versatility of these compounds in producing biologically active molecules (S. Riyadh, 2011).
Heterocyclic Amines in Anticonvulsant Activity
Research into Schiff bases of N-methyl and N-acetyl isatin derivatives with different aryl amines demonstrated notable anticonvulsant activities. These findings suggest the potential for developing new anticonvulsants based on the structural modification of isatin derivatives, pointing towards the therapeutic applications of these compounds in treating seizures (M. Verma et al., 2004).
Aminopyrazoles in Antimicrobial Synthesis
The synthesis using 2-arylhydrazononitriles as key synthons for creating a wide variety of new, uniquely substituted heterocyclic substances demonstrated promising antimicrobial activities. This research underscores the significance of aminopyrazoles in synthesizing compounds with potent activity against bacteria and yeast, showcasing their potential in developing new antimicrobial agents (H. Behbehani et al., 2011).
Bipyrazolic Compounds in Corrosion Inhibition
Newly synthesized bipyrazole compounds have been studied for their inhibitory effects on the corrosion of pure iron in acidic media. These studies reveal that such compounds can serve as efficient corrosion inhibitors, highlighting the application of pyrazole derivatives in materials science to protect metals against corrosion (A. Chetouani et al., 2005).
Mechanism of Action
- Nalbuphine interacts with opiate receptors in the central nervous system (CNS). Specifically, it is an agonist at kappa opioid receptors and an antagonist or partial agonist at mu opioid receptors .
- Its opiate antagonistic effect may result from competitive inhibition at the opiate receptor, although other mechanisms could contribute .
Target of Action
Mode of Action
Result of Action
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(8-9-3-2-4-9)10-7-11-5-6-12-10/h5-7,9H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTZGOAXZKPFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.